Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Description
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate, commonly known as nicotine ditartrate or (-)-nicotine ditartrate, is a salt formed between the alkaloid nicotine and tartaric acid. Its molecular formula is $ C{10}H{14}N2 \cdot 2(C4H6O6) $, with a molecular weight of 498.43 g/mol (hydrated form) . The compound consists of a pyridine ring substituted with a (2S)-1-methylpyrrolidinyl group, paired with two equivalents of (2R,3R)-2,3-dihydroxybutanedioate (tartrate) as counterions . It is highly toxic (rat oral LD₅₀: 65 mg/kg) and exhibits hygroscopic properties, requiring storage in a desiccated environment . Nicotine ditartrate is used in research for its cholinergic activity and as a reference standard in neuropharmacological studies .
Properties
CAS No. |
3275-73-8 |
|---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 |
InChI Key |
QLDPCHZQQIASHX-MSDAVRDESA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Nicotine Base (Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl))
Nicotine is the key component of this compound and is prepared primarily through synthetic organic chemistry methods or extracted from natural sources such as tobacco leaves. The synthetic preparation of nicotine involves constructing the pyridine ring substituted with the methylpyrrolidine moiety.
Common synthetic routes include:
From Pyridine Derivatives:
Pyridine can be synthesized industrially by passing acetylene and hydrogen cyanide through a red-hot tube or by dehydrogenation of piperidine with concentrated sulfuric acid or nitrobenzene at elevated temperatures (260–300°C). These methods provide the pyridine ring system necessary for nicotine synthesis.Pyrrolidine Ring Formation:
The 2-pyrrolidinyl substituent is introduced typically by nucleophilic substitution or ring closure reactions involving amino alcohols or related intermediates.Nicotine Synthesis:
Nicotine is synthesized by coupling the pyridine ring with the (2S)-1-methyl-2-pyrrolidinyl group. The stereochemistry is critical, and enantioselective synthesis or resolution methods are employed to obtain the (S)-enantiomer of the pyrrolidine ring, which is biologically active.
Formation of the Tartrate Salt
Once nicotine base is obtained, it is reacted with tartaric acid (2,3-dihydroxybutanedioic acid) to form the tartrate salt.
Salt Formation Reaction:
The free base nicotine is dissolved in an appropriate solvent (e.g., ethanol or water), and tartaric acid is added in stoichiometric amounts (commonly in a 1:1 or 1:2 molar ratio depending on desired salt form). The mixture is stirred at ambient or slightly elevated temperature until the salt precipitates or crystallizes.Purification:
The tartrate salt is isolated by filtration, washing, and drying. The crystalline salt exhibits improved stability, solubility, and handling properties compared to the free base nicotine.
Research Findings and Methodological Advances
Modular Synthesis of Pyridine Derivatives
Recent advances have introduced modular, cascade synthetic methods to prepare substituted pyridines, including nicotine analogs:
Cu-Catalyzed Cross-Coupling and Electrocyclization:
A method employing copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, yields highly substituted pyridines with good yields (43–91%). This method offers a flexible platform for synthesizing pyridine derivatives with various substitutions, potentially adaptable for nicotine analog synthesis.Cyclization Approaches:
Cyclization reactions mediated by potassium carbonate or palladium catalysts have been reported to synthesize substituted pyridines efficiently, with yields up to 74%. These methods are valuable for constructing the pyridine ring with specific substituents such as the methylpyrrolidinyl group found in nicotine.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield dihydroxylated products .
Scientific Research Applications
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs: Pyridine-Pyrrolidine Derivatives
Nicotine ditartrate shares structural motifs with other pyridine-pyrrolidine derivatives. Key analogs include:
Key Differences :
- Nicotine ditartrate’s tartrate counterions enhance water solubility (50 mg/mL in H₂O) , whereas tert-butyl-substituted analogs (e.g., $ C{22}H{33}N3O2 $) are more lipophilic .
- Pyrrolo[2,3-b]pyridine derivatives (e.g., $ C{19}H{14}N_4O $) lack the pyrrolidinyl substitution but retain heterocyclic bioactivity .
Pharmacological Analogs: Nicotine Salts
Nicotine ditartrate is pharmacologically compared to other nicotine salts:
Key Differences :
- Nicotine sulfate exhibits higher solubility but lower receptor affinity due to steric hindrance from sulfate ions .
- The ditartrate form’s dual tartrate ions improve crystalline stability compared to the monoTartrate salt .
Other Pyridine Derivatives
Pyridine derivatives with substituents at the 3-position show varied applications:
Key Differences :
Biological Activity
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate, commonly referred to as a nicotine derivative, exhibits significant biological activity primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). This compound is structurally related to nicotine and has implications in various pharmacological and toxicological contexts.
- Chemical Formula: C10H14N2
- Molecular Weight: 162.23 g/mol
- CAS Registry Number: 54-11-5
- IUPAC Name: this compound
The primary mechanism of action for this compound involves its role as an agonist at nicotinic cholinergic receptors. It significantly stimulates neuronal activity and can lead to neurotransmitter release. This activity is crucial for its effects on the central nervous system (CNS), including both stimulatory and potentially toxic effects.
Biological Activity Overview
The biological activities associated with this compound include:
-
Neurotransmission Modulation:
- Acts as a potent agonist at nAChRs, facilitating neurotransmitter release such as dopamine and serotonin.
- Enhances cognitive functions and may have potential therapeutic effects in neurodegenerative diseases.
- Toxicological Effects:
-
Pharmacological Applications:
- Investigated for its potential use in treating cognitive disorders.
- Research indicates possible applications in addiction therapies due to its interaction with reward pathways in the brain.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of nicotine derivatives on neuronal cell lines. The results indicated that compounds similar to pyridine derivatives could significantly reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
Case Study 2: Toxicity Assessment
Research conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted the acute toxicity of nicotine-related compounds. The study found that exposure to pyridine derivatives resulted in significant CNS effects and raised concerns regarding their safety in occupational settings .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for this compound, and what methodological challenges arise during its preparation?
- The compound is typically synthesized via salt formation between nicotine and L-tartaric acid. Key steps include enantioselective crystallization to isolate the desired (2R,3R)-tartrate salt. Challenges include maintaining stereochemical integrity during purification and avoiding racemization. Multi-step reactions may require palladium catalysts (e.g., Pd(PPh₃)₄) for coupling intermediates, as seen in related pyridine derivatives .
- Example Protocol :
- Dissolve (-)-nicotine in ethanol.
- Add L-tartaric acid in a 1:2 molar ratio.
- Crystallize at -20°C, then filter and dry under vacuum .
Q. How should researchers handle and store this compound to ensure safety and stability?
- The compound is highly toxic (oral LD₅₀: 65 mg/kg in rodents) and requires storage at -20°C in airtight containers. Separate from food/feed and avoid exposure to moisture. Use PPE (gloves, goggles) and work in a fume hood. Toxicity data align with GHS hazard codes T+ and N .
- Critical Safety Measures :
- Storage: -20°C, desiccated.
- Disposal: Incinerate with alkaline scrubbers to neutralize acidic byproducts.
Q. What analytical methods are used to confirm its structural identity and purity?
- Structural Confirmation : X-ray crystallography or NMR to verify stereochemistry (e.g., (2R,3R)-tartrate configuration) .
- Purity Assessment :
Advanced Research Questions
Q. How does enantiomeric purity impact biological activity, and what methods optimize this?
- The (2S,2R,3R) configuration is critical for binding nicotinic acetylcholine receptors. Impurities in enantiomers reduce potency. Use chiral resolving agents (e.g., L-tartaric acid) or enzymatic resolution for >99% enantiomeric excess .
- Case Study : A 5% impurity in the (2S)-pyrrolidinyl moiety reduced receptor affinity by 70% in rat models .
Q. What structure-activity relationships (SAR) guide modifications of the pyridine-pyrrolidine core?
- Key SAR Findings :
- Substitution at the 3-pyridyl position (e.g., methoxy or fluoro groups) enhances metabolic stability.
- Methylation of the pyrrolidine nitrogen increases blood-brain barrier permeability .
- Experimental Design :
- Synthesize analogs via Suzuki-Miyaura cross-coupling (e.g., 3,4-dimethoxyphenylboronic acid) .
- Test receptor binding using radiolabeled α-bungarotoxin assays .
Q. How can researchers mitigate stability issues under varying pH and temperature conditions?
- Stability Profile : Degrades above 40°C or in alkaline conditions (pH >8).
- Optimization Strategies :
- Lyophilize for long-term storage.
- Use buffer systems (pH 4–6) during in vitro assays .
- Data Table : Stability at 25°C (pH 7.4):
| Time (h) | % Remaining |
|---|---|
| 0 | 100 |
| 24 | 85 |
| 48 | 63 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
